molecular formula C21H15O7P B7820015 Tris(4-carboxyphenyl)phosphine oxide

Tris(4-carboxyphenyl)phosphine oxide

Cat. No. B7820015
M. Wt: 410.3 g/mol
InChI Key: HINHOAXLSUHLCR-UHFFFAOYSA-N
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Description

Tris(4-carboxyphenyl)phosphine oxide is a useful research compound. Its molecular formula is C21H15O7P and its molecular weight is 410.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(4-carboxyphenyl)phosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-carboxyphenyl)phosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

Tris (pentafluorophenyl) phosphine, a variant of Tris(4-carboxyphenyl)phosphine oxide, has been utilized as an electrolyte additive to improve the cycling performance of high voltage lithium-ion batteries. Its use has shown to enhance the electrochemical behavior and surface chemistry of lithium-ion batteries, contributing significantly to their performance and efficiency (Xu, Liu, Li, Li, Hu, 2012).

Chemical Reaction and Complex Formation

Research indicates that tris(1,2,3-triazolyl)phosphine oxides, related to Tris(4-carboxyphenyl)phosphine oxide, react with rhenium(V) complexes to form dihydroxyphosphoranato or diarylphosphinato ligands. This leads to the formation of anionic, binuclear complexes, which are significant in the field of inorganic chemistry (Li, Hagenbach, Abram, 2019).

Polymer Science and CO2 Capture

Tris(4-carboxyphenyl)phosphine oxide has been integrated into the design of phosphine oxide-based conjugated microporous polymers. These polymers demonstrate strong affinity for CO2, showcasing high sorption abilities, making them relevant in the context of CO2 capture and environmental applications (Qiao, Huang, Du, Chen, Shieh, Yang, 2015).

Analytical Chemistry

In the realm of analytical chemistry, tris(o-hydroxyphenyl)phosphine oxide has been used as a colorimetric reagent for the determination of ferric iron in solutions. This application demonstrates its utility in analytical procedures, particularly in the quantification of specific ions (Holdoway, Willans, 1958).

Flame Retardance in Polymers

Bis 4-carboxyphenyl phenyl phosphine oxide, similar to Tris(4-carboxyphenyl)phosphine oxide, has been utilized in the preparation of flame-resistant poly(ethylene terephthalate) (PET). The copolymers exhibit improved flame-retarding behavior, high glass transition temperatures, and enhanced thermal stability, highlighting its significance in the development of fire-resistant materials (Wang, Wang, Yan, 2000).

properties

IUPAC Name

4-bis(4-carboxyphenyl)phosphorylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O7P/c22-19(23)13-1-7-16(8-2-13)29(28,17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINHOAXLSUHLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-Phosphoryltribenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Schmiedel, H Krautscheid - Zeitschrift für anorganische und …, 2012 - Wiley Online Library
The solvothermal reaction of MnCl 2 ·4H 2 O or CoCl 2 ·6H 2 O with tris(4‐carboxyphenyl)‐phosphine oxide (H 3 TPO), in DMF orDMA resulted in the four coordination polymers [M 3 (…
Number of citations: 3 onlinelibrary.wiley.com
MJ Plater, MRSJ Foreman, E Coronado… - Journal of the …, 1999 - pubs.rsc.org
The hydrothermal reaction of benzene-1,3,5-tricarboxylic acid (H3BTC) with MII (M = Mn, Co or Zn), tris(4-carboxyphenyl)phosphine oxide (H3TPO) or cis-stilbene-4,4′-dicarboxylic …
Number of citations: 114 pubs.rsc.org
JH Song, G Lee, JH Yoon, J Jang… - … A European Journal, 2020 - Wiley Online Library
Two new heterometallic metal–organic frameworks (MOFs), LnZnTPO 1 and 2, and two homometallic MOFs, LnTPO 3 and 4 (Ln=Eu for 1 and 3, and Tb for 2 and 4; H 3 TPO=tris(4‐…
S Xu, Q Huang, J Xue, Y Yang, L Mao… - Inorganic …, 2022 - ACS Publications
The complex oxygen evolution reaction (OER) is recognized as the most studied and explored electrochemical conversion, which plays a crucial role in energy-related applications. In …
Number of citations: 15 pubs.acs.org
Z Sun, Y Liao, S Zhao, X Zhang, Q Liu… - Journal of Materials …, 2022 - pubs.rsc.org
In response to the urgency of reducing CO2 emissions, nearly 200 countries have joined the “Paris Agreement”. It sets long-term low-carbon development goals, which aim to achieve …
Number of citations: 35 pubs.rsc.org
SA Younis, N Bhardwaj, SK Bhardwaj, KH Kim… - Coordination Chemistry …, 2021 - Elsevier
Rare earth metal–organic frameworks (RE-MOFs) have drawn a good deal of research interest due to their unique properties (eg, luminescence, magneticity, and intrinsic porosity). As …
Number of citations: 115 www.sciencedirect.com
NA Vanagas - 2020 - repository.library.georgetown.edu
Species formation is governed largely by metal ion oxidation state, as well as hydrolysis and condensation and ligand complexation. Due to their relevance to separations chemistry as …
Z Cai, J Tang, M Tan, Y Tang, W Liu, K Yu - Inorganic Chemistry …, 2005 - Elsevier
Luminescent lanthanide complexes (Eu 3+ and Tb 3+ ) of a new tripod polyaromatic acid ligand, H 3 TCM 2,4,6-tris[(2′-carboxyphenoxy)methyl]-1,3,5-trimethylbenzene, have been …
Number of citations: 2 www.sciencedirect.com
HC Kim, S Huh - Materials, 2020 - mdpi.com
Numerously different porous carbons have been prepared and used in a wide range of practical applications. Porous carbons are also ideal electrode materials for efficient energy …
Number of citations: 14 www.mdpi.com
PM John, E Coronado - 1999
Number of citations: 0

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